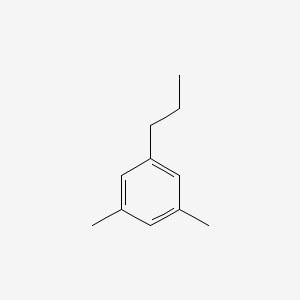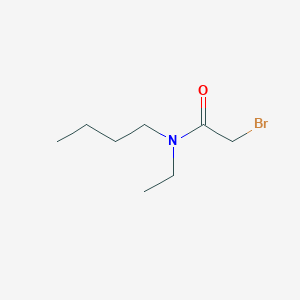![molecular formula C21H26O2 B13856511 5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one](/img/structure/B13856511.png)
5-(1-(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)-2-hydroxyethyl)-6-chloroindolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol involves several key steps. One method starts with 2,3-dimethoxy-p-toluic acid and 2-bromo-1,3-dimethoxy-5-pentylbenzene. The aryl-aryl bond is formed via a methoxy displacement in the aryldihydro-oxazole intermediate. The final furan ring closure in the trimethoxybiphenyl intermediate to form cannabifuran is accomplished using hydroiodic acid and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its status as a minor cannabis constituent. the synthetic routes described in research can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can yield fully saturated compounds.
科学的研究の応用
6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol has several scientific research applications:
Chemistry: It is used as a model compound for studying the synthesis and reactivity of dibenzofurans.
Biology: It is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of cannabis-derived compounds.
作用機序
The mechanism of action of 6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol involves its interaction with various molecular targets and pathways. While specific details are not well-documented, it is believed to exert its effects through modulation of signaling pathways related to inflammation and oxidative stress. Further research is needed to elucidate the precise molecular mechanisms involved.
類似化合物との比較
Similar Compounds
9-Isopropyl-6-methyl-3-pentyldibenzofuran-1-ol: A closely related compound with similar structural features.
6-Methyl-9-isopropenyl-3-pentyldibenzofuran-1-ol: Another structurally similar compound with slight variations in the side chains.
Uniqueness
6-Methyl-9-isopropyl-3-pentyldibenzofuran-1-ol is unique due to its specific substitution pattern on the dibenzofuran core
特性
分子式 |
C21H26O2 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
6-methyl-3-pentyl-9-propan-2-yldibenzofuran-1-ol |
InChI |
InChI=1S/C21H26O2/c1-5-6-7-8-15-11-17(22)20-18(12-15)23-21-14(4)9-10-16(13(2)3)19(20)21/h9-13,22H,5-8H2,1-4H3 |
InChIキー |
VNGQMWZHHNCMLQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C2C(=C1)OC3=C(C=CC(=C23)C(C)C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


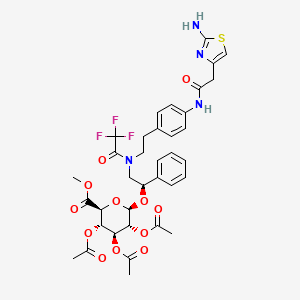
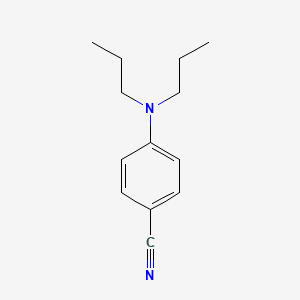
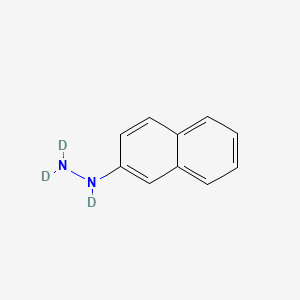
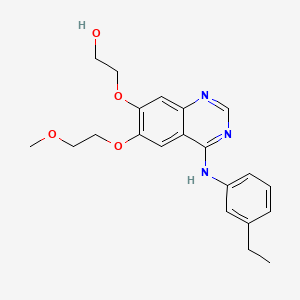
![Ethylmethanethiosulfonate-2-carboxy[(5'-amino-1'-carboxypentyl)iminodiacetic Acid] Amide, Trifluoroacetic Acid Salt](/img/structure/B13856459.png)
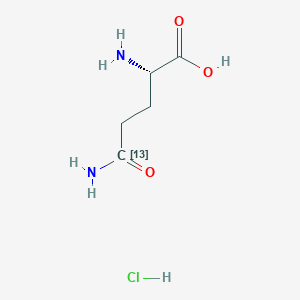
![[1-(3-Phenylpropyl)cyclobutyl]methanol](/img/structure/B13856471.png)
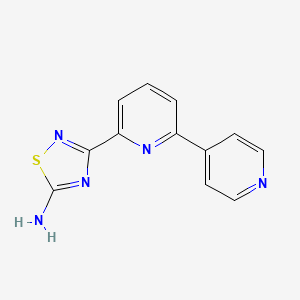
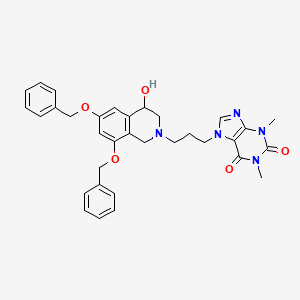
![2-{N2-[Na-Benzoylbenzoicamido-N6-6-biotinamidocaproyl]lysinylamido}ethyl-2'-carboxylethyl Disulfide](/img/structure/B13856489.png)
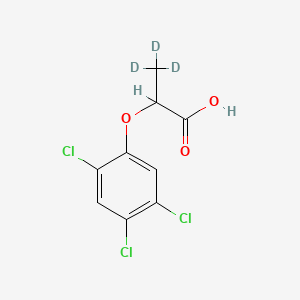
![2-[4-(Dimethylamino)butyl]guanidine](/img/structure/B13856493.png)
